

Check Availability & Pricing

# Technical Support Center: Optimizing CHK-336 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025



This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of **CHK-336**.

## Frequently Asked Questions (FAQs)

1. What is CHK-336 and what is its mechanism of action?

**CHK-336** is an orally available, liver-targeted small molecule inhibitor of lactate dehydrogenase A (LDHA).[1][2] LDHA catalyzes the final step in the hepatic synthesis of oxalate.[3][4] By inhibiting this enzyme, **CHK-336** aims to reduce the overproduction of oxalate, which is the pathological hallmark of primary hyperoxaluria.[3]

2. What are the target indications for **CHK-336**?

**CHK-336** is being investigated for the treatment of primary hyperoxaluria (PH) and other kidney stone disorders driven by the endogenous overproduction of oxalate.[5][6]

3. What is the rationale for the liver-targeted delivery of **CHK-336**?

The liver is the primary site of oxalate production.[3] A liver-targeted distribution profile allows for high concentrations of **CHK-336** at the site of action, potentially increasing efficacy while minimizing systemic exposure and off-target side effects.[7] This targeted uptake is facilitated by organic anion transporting polypeptides (OATPs).[1][3]



4. What preclinical animal models have been used to evaluate CHK-336?

**CHK-336** has been evaluated in rodent models of primary hyperoxaluria, specifically in Alanine-glyoxylate aminotransferase (Agxt) knockout mice (a model for PH type 1) and Glyoxylate reductase/hydroxypyruvate reductase (Grhpr) knockout mice (a model for PH type 2).[1][3] Additionally, a pharmacodynamic model in rats utilizing a <sup>13</sup>C<sub>2</sub>-glycolate tracer has been employed to assess target engagement.[3][4]

5. What is the reported efficacy of CHK-336 in preclinical models?

In a mouse model of primary hyperoxaluria type 1, low once-daily oral doses of **CHK-336** resulted in robust and dose-dependent reductions in urinary oxalate levels, bringing them into the normal range.[3][4] A statistically significant reduction in urinary oxalate was also observed after seven days of treatment in a mouse model of PH type 2.[3][4] In a rat pharmacodynamic model, **CHK-336** demonstrated a dose-dependent inhibition of the conversion of <sup>13</sup>C<sub>2</sub>-glycolate to <sup>13</sup>C<sub>2</sub>-oxalate.[3][4]

6. What is the known safety and tolerability profile of CHK-336 in humans?

In a Phase 1 clinical trial involving healthy volunteers, **CHK-336** was generally well-tolerated at single doses up to 500 mg and multiple doses up to 60 mg daily for 14 days.[1][6] However, the study was voluntarily paused following a serious adverse event of anaphylaxis in a participant who received a 125 mg dose in the multiple ascending dose cohort.[1][5]

# **Troubleshooting Guides Oral Administration (Gavage)**



| Issue                                                                                  | Possible Cause                                                                                                                                                               | Troubleshooting Steps                                                                                                                                                                                                                         |
|----------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Regurgitation or reflux of dosing solution                                             | - Incorrect placement of the gavage needle (in the trachea instead of the esophagus)- Dosing volume is too large for the animal's stomach capacity- Dosing speed is too fast | - Ensure proper restraint and technique for gavage needle insertion. The needle should pass with minimal resistance Reduce the dosing volume. A general guideline is not to exceed 10 ml/kg for mice Administer the dose slowly and steadily. |
| Animal distress during or after dosing (e.g., coughing, choking, difficulty breathing) | - Aspiration of the dosing solution into the lungs                                                                                                                           | - Immediately stop the procedure If signs of respiratory distress are severe, euthanize the animal according to approved institutional protocols Review and refine gavage technique with experienced personnel.                               |
| Esophageal or gastric injury                                                           | - Improper gavage technique<br>(e.g., forcing the needle)- Use<br>of a damaged or inappropriate<br>gavage needle                                                             | - Always use a gavage needle with a ball-tipped end to minimize trauma Ensure the needle is the correct size for the animal Never force the needle; it should advance smoothly.                                                               |

## **Variability in Efficacy Data**



| Issue                                                                                  | Possible Cause                                                                                                                                                                            | Troubleshooting Steps                                                                                                                                                                                                                                                                                                                       |
|----------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| High variability in urinary oxalate levels between animals in the same treatment group | - Incomplete urine collection-<br>Inconsistent dosing (volume or<br>timing)- Variations in food and<br>water consumption- Underlying<br>health status of individual<br>animals            | - Ensure metabolic cages are functioning correctly to separate feces and urine effectively Maintain a consistent dosing schedule Monitor and record food and water intake, as this can influence urine output and oxalate levels Acclimatize animals to metabolic cages before the start of the study to reduce stress-induced variability. |
| Lack of expected dose-<br>dependent response                                           | - Doses are on the plateau of<br>the dose-response curve-<br>Issues with the formulation<br>(e.g., instability, poor<br>solubility)- Saturation of<br>absorption or metabolic<br>pathways | - Test a wider range of doses, including lower concentrations Prepare fresh dosing solutions regularly and ensure the compound is fully dissolved or suspended Investigate the pharmacokinetic profile of CHK-336 in your specific animal model.                                                                                            |

## **Data Presentation**

Table 1: Summary of CHK-336 In Vivo Studies



| Animal Model                        | Study Type      | Key Findings                                                                                                                     | Reference |
|-------------------------------------|-----------------|----------------------------------------------------------------------------------------------------------------------------------|-----------|
| PH1 Mouse Model<br>(Agxt knockout)  | Efficacy        | Low once-daily oral doses led to robust and dose-dependent reductions in urinary oxalate to normal levels.                       | [3][4]    |
| PH2 Mouse Model<br>(Grhpr knockout) | Efficacy        | Seven days of treatment resulted in a statistically significant reduction in urinary oxalate.                                    | [3][4]    |
| Rat                                 | Pharmacodynamic | Dose-dependent inhibition of the conversion of <sup>13</sup> C <sub>2</sub> -glycolate to <sup>13</sup> C <sub>2</sub> -oxalate. | [3][4]    |

Table 2: Human Phase 1 Clinical Trial Dosage Information

| Dosing Regimen                   | Dosage Range               | Observations                                                                                  | Reference |
|----------------------------------|----------------------------|-----------------------------------------------------------------------------------------------|-----------|
| Single Ascending Dose (SAD)      | Up to 500 mg               | Generally well-<br>tolerated.                                                                 | [1][6]    |
| Multiple Ascending Dose (MAD)    | Up to 60 mg for 14<br>days | Generally well-tolerated.                                                                     | [1][6]    |
| Multiple Ascending<br>Dose (MAD) | 125 mg                     | One serious adverse event of anaphylaxis reported, leading to a voluntary pause of the study. | [1][5]    |

## **Experimental Protocols**



## Protocol 1: Oral Dosing of CHK-336 in Mice

- Preparation of Dosing Solution:
  - While the specific vehicle used in the original preclinical studies is not publicly available, a common vehicle for oral administration of small molecules in rodents is 0.5% (w/v) methylcellulose in sterile water.
  - Calculate the required amount of CHK-336 based on the desired dose (mg/kg) and the number and weight of the animals.
  - Prepare the vehicle by slowly adding methylcellulose to sterile water while stirring.
  - Levigate the calculated amount of CHK-336 powder with a small amount of the vehicle to form a paste.
  - Gradually add the remaining vehicle to the paste while stirring to achieve a homogenous suspension.
  - Prepare fresh dosing solutions daily.
- Animal Handling and Dosing:
  - Acclimatize mice to handling for several days before the start of the experiment.
  - Weigh each mouse immediately before dosing to ensure accurate dose calculation.
  - Gently restrain the mouse, ensuring a firm but not restrictive grip that allows for normal breathing.
  - Use a sterile, ball-tipped gavage needle of an appropriate size for the mouse.
  - Insert the gavage needle into the side of the mouth and gently advance it along the roof of the mouth and down the esophagus. Do not force the needle.
  - Administer the calculated volume of the CHK-336 suspension or vehicle control slowly and steadily.



- Carefully withdraw the needle and return the mouse to its cage.
- Monitor the animal for any signs of distress for at least 30 minutes after dosing.

## Protocol 2: 24-Hour Urine Collection in Mice for Oxalate Measurement

- Acclimatization:
  - House mice individually in metabolic cages for at least 3 days prior to the start of the experiment to allow for acclimatization.
  - Ensure free access to food and water during the acclimatization and collection periods.
- Urine Collection:
  - On the day of collection, ensure the collection tubes are clean and properly positioned.
  - For the collection of urinary oxalate, it is advisable to add a preservative such as thymol or hydrochloric acid to the collection tubes to prevent degradation of oxalate.
  - Collect urine over a 24-hour period.
- Sample Processing and Storage:
  - At the end of the collection period, measure the total volume of urine collected.
  - Centrifuge the urine samples to pellet any contaminants.
  - Transfer the supernatant to a clean tube.
  - Store urine samples at -80°C until analysis.
- Oxalate Measurement:
  - Urinary oxalate levels can be measured using various methods, including commercially available enzymatic assay kits or by techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).



## **Mandatory Visualizations**



Click to download full resolution via product page

Caption: Mechanism of action of CHK-336 in inhibiting oxalate production.





Click to download full resolution via product page

Caption: A typical experimental workflow for an in vivo efficacy study of CHK-336.





#### Click to download full resolution via product page

Caption: A decision tree for troubleshooting high variability in urinary oxalate data.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. CHK-336 Wikipedia [en.wikipedia.org]
- 2. CHK-336 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 3. Discovery of CHK-336: A first-in-class, liver-targeted, small molecule lactate dehydrogenase inhibitor for hyperoxaluria treatment - American Chemical Society [acs.digitellinc.com]
- 4. Characterization of CHK-336, A First-in-Class, Liver-Targeted, Small-Molecule Lactate Dehydrogenase Inhibitor for Hyperoxaluria Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. Chinook reports data from Phase I trial of CHK-336 [clinicaltrialsarena.com]
- 7. lifesciencesbc.ca [lifesciencesbc.ca]
- To cite this document: BenchChem. [Technical Support Center: Optimizing CHK-336 Dosage for In Vivo Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11933690#optimizing-chk-336-dosage-for-in-vivo-studies]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com